1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
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Description
1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H22FN5OS and its molecular weight is 375.47. The purity is usually 95%.
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Biological Activity
The compound 1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a novel chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an azepane ring linked to a thioether group and a substituted imidazo[2,1-c][1,2,4]triazole moiety. The presence of the 4-fluorophenyl group enhances its biological profile by potentially increasing lipophilicity and receptor binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown phospholipase C-like activity and hydroxysteroid dehydrogenase activity, indicating potential roles in metabolic pathways involving steroid hormones and lipid metabolism .
- Antiproliferative Effects : The imidazo[2,1-c][1,2,4]triazole moiety is known for its anticancer properties. Analogous compounds have demonstrated significant antiproliferative effects against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of related compounds containing the imidazo[2,1-c][1,2,4]triazole structure. Results indicated that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-lymphocyte cells). The introduction of the azepane and thioether groups was found to enhance activity compared to parent compounds lacking these functionalities .
Case Study 2: Enzymatic Activity
Research into the enzymatic properties of similar thioether-containing compounds revealed that they could act as inhibitors of key metabolic enzymes involved in steroid hormone metabolism. This suggests potential therapeutic applications in conditions related to steroid dysregulation .
Pharmacological Implications
The diverse biological activities exhibited by This compound position it as a promising candidate for further pharmacological development. Its ability to inhibit cancer cell proliferation while modulating enzymatic pathways related to steroid metabolism indicates potential applications in oncology and endocrinology.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS/c19-14-5-7-15(8-6-14)23-11-12-24-17(23)20-21-18(24)26-13-16(25)22-9-3-1-2-4-10-22/h5-8H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMUTBHFHKAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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